Home > Products > Screening Compounds P64464 > Sulfobromophthalein sodium
Sulfobromophthalein sodium -

Sulfobromophthalein sodium

Catalog Number: EVT-7933195
CAS Number:
Molecular Formula: C20H8Br4Na2O10S2
Molecular Weight: 838.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of sulfobromophthalein sodium involves several chemical reactions that modify phthalic anhydride to introduce bromine and sulfonic acid groups. One common method includes:

  1. Starting Material: Phthalic anhydride is reacted with bromine in the presence of a catalyst such as sulfuric acid to yield brominated phthalic acid.
  2. Sulfonation: The brominated compound undergoes sulfonation using sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group.
  3. Neutralization: The resulting sulfonated product is then treated with sodium hydroxide to form the sodium salt of sulfobromophthalein.

Technical details of the synthesis may vary based on the specific protocols employed in different laboratories, but this general pathway illustrates the key steps involved in producing sulfobromophthalein sodium .

Molecular Structure Analysis

Sulfobromophthalein sodium has a complex molecular structure characterized by its phenolic and sulfonic functionalities. The molecular formula is typically represented as C₁₄H₉BrNaO₅S.

  • Structure: The compound features a phthalate core with one bromine atom and one sulfonate group attached. This structure contributes to its unique properties and reactivity.
  • Data: The molecular weight of sulfobromophthalein sodium is approximately 404.2 g/mol. Its structural representation can be depicted using chemical drawing software or through computational modeling tools.
Chemical Reactions Analysis

Sulfobromophthalein sodium participates in various chemical reactions that are significant for its applications:

  1. Acid-Base Reactions: As a weak acid, it can undergo protonation and deprotonation reactions depending on the pH of the solution.
  2. Complex Formation: It can form complexes with metal ions, which may alter its spectral properties and enhance its utility in analytical chemistry.
  3. Decomposition: Under extreme conditions (high temperatures or strong acids), sulfobromophthalein may decompose, leading to the formation of various degradation products.

These reactions are crucial for understanding the stability and reactivity of sulfobromophthalein sodium in biological systems .

Mechanism of Action

The mechanism of action of sulfobromophthalein sodium primarily revolves around its use as a diagnostic agent for liver function tests:

  1. Uptake by Hepatocytes: After administration, sulfobromophthalein sodium is taken up by liver cells (hepatocytes) through specific transport mechanisms.
  2. Conjugation and Excretion: Once inside the hepatocytes, it undergoes conjugation reactions and is subsequently excreted into bile.
  3. Diagnostic Indicator: The rate at which it is excreted can indicate liver function; impaired excretion suggests hepatic dysfunction.

This process allows clinicians to assess liver health based on the compound's kinetics within the body .

Physical and Chemical Properties Analysis

Sulfobromophthalein sodium exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically a crystalline powder or solid.
    • Solubility: Highly soluble in water due to its ionic nature.
    • Color: Appears yellowish in solution, which can change based on pH.
  • Chemical Properties:
    • Stability: Stable under normal laboratory conditions but sensitive to light and heat.
    • pH Sensitivity: Exhibits color changes at different pH levels, making it useful as a pH indicator.

Relevant data from studies indicate that these properties make sulfobromophthalein sodium an effective reagent for both qualitative and quantitative analyses .

Applications

Sulfobromophthalein sodium has several scientific applications:

  • Liver Function Tests: Widely used in clinical settings to evaluate hepatic function through its uptake and excretion rates.
  • Protein Quantification: Employed as a reagent in biochemical assays for determining protein concentrations.
  • Research Tool: Utilized in studies related to pharmacokinetics and toxicology to understand drug metabolism and excretion processes.

These applications highlight the importance of sulfobromophthalein sodium in both clinical diagnostics and research settings .

Historical Context and Evolution of Hepatic Function Assessment

Development of Sulfobromophthalein Sodium as a Diagnostic Tool in Hepatology

Sulfobromophthalein sodium (BSP or bromsulphalein), introduced in 1925 by Rosenthal and White, revolutionized quantitative hepatic function assessment [5]. This synthetic benzofuranone derivative (C₂₀H₁₀Br₄O₁₀S₂) with a molecular weight of 794.03 Da became the gold standard for evaluating hepatic excretory capacity for over four decades. Following intravenous administration, BSP binds extensively to plasma proteins, particularly albumin, facilitating its selective uptake by hepatocytes. Its clearance mechanism depends on hepatic storage, conjugation with glutathione, and active excretion into bile [5] [7].

The BSP retention test quantified liver function by measuring the percentage of dye remaining in circulation after 45 minutes. Normal livers retained <5% of the injected dose, while impaired livers showed elevated retention proportional to dysfunction severity. This test proved particularly valuable for detecting subclinical liver impairment in early cirrhosis when conventional biomarkers like bilirubin remained normal. Clinical validation studies demonstrated BSP's superiority over earlier dyes like rose bengal due to its predictable pharmacokinetics and lower toxicity profile [5]. Despite its eventual replacement by less problematic alternatives, BSP established the paradigm of dynamic liver function testing through exogenous tracer elimination.

Foundational Studies on Hepatic Dye Clearance Mechanisms

The mechanistic understanding of BSP transport emerged through sophisticated physiological studies characterizing hepatic handling of organic anions. Key research revealed that BSP uptake occurs primarily through sodium-independent pathways at the sinusoidal membrane, mediated by multispecific transporters now classified as Organic Anion Transporting Polypeptides (OATPs) [7] [9]. This process exhibits saturation kinetics, competitive inhibition by other anions like bilirubin, and dependence on hepatic blood flow and cellular ATP stores [6] [8].

Biliary excretion studies using animal models demonstrated that BSP undergoes concentrative transfer into bile canaliculi against a steep gradient, establishing its role as a marker for active transport capacity. Colchicine administration experiments in rabbits specifically impaired BSP excretion without affecting uptake, reducing excretion rates to 0.030 min⁻¹ versus 0.050 min⁻¹ in controls (P=0.02) [8]. Similarly, bile duct ligation severely disrupted excretion (0.002 min⁻¹, P=0.01) by eliminating the gradient for secretory transport. These findings established that BSP clearance reflects sequential transport processes: sinusoidal uptake, intracellular conjugation/concentration, and canalicular excretion [6] [8].

Table 2: Key Transport Proteins Involved in Hepatic Organic Anion Handling

Transport SystemLocalizationSubstratesRole in BSP/ICG Clearance
OATP1B1/1B3 (SLCO1B1/1B3)Sinusoidal membraneBSP, ICG, bilirubin, statinsPrimary uptake route for organic anions [7] [9]
MRP2 (ABCC2)Canalicular membraneGlutathione conjugates, BSP-glutathioneExcretion of conjugated anions into bile
MRP3 (ABCC3)Sinusoidal membraneGlucuronides, BSP conjugatesBasolateral efflux during cholestasis
NTCP (SLC10A1)Sinusoidal membraneBile salts (limited BSP)Minor contribution to BSP uptake [9]
BSEP (ABCB11)Canalicular membraneBile saltsIndirect impact via bile salt-dependent bile flow

Transition from Empirical Observation to Mechanistic Understanding of Hepatic Transport

The evolution from phenomenological observation to molecular mechanism represents a paradigm shift in hepatic diagnostics. BSP studies provided the first evidence for transport-metabolism interplay – a phenomenon where inhibition of one clearance pathway (e.g., biliary excretion) leads to compensatory increases in alternative routes (e.g., conjugation or basolateral efflux) [3]. Physiologically-based pharmacokinetic (PBPK) modeling later demonstrated that this "interplay" arises when hepatic concentrations are referenced to plasma rather than intracellular compartments. When canalicular efflux (CLₑfᶜ) was inhibited in simulations, the apparent metabolic clearance increased despite unchanged intrinsic enzyme activity, explaining paradoxical clinical observations [3].

This mechanistic framework extended to modern analogs like indocyanine green (ICG), which lacks BSP's conjugation requirement but shares transport pathways. Real-time fluorescence imaging and near-infrared spectroscopy (NIRS) enabled direct quantification of hepatic ICG uptake (k₁=0.85 min⁻¹) and excretion (k₂=0.020 min⁻¹) in rabbits, revealing distinct impairment patterns: ischemia-reperfusion injury reduced both parameters (P=0.0002 and P=0.02 vs. controls), while cholestatic injury predominantly affected excretion [6] [8]. Advanced modeling incorporating sinusoidal influx (CLᵢₙₛ), hepatocellular concentration (Cₗᵢᵥ), and canalicular excretion (CLₑfᶜ) demonstrated that ICG clearance depends critically on transporter expression and hemodynamic factors [6]:

CLₕ = Qₗ × (fₚ × CLᵢₙₛ × (CLₑfᶜ + CLᵢₙₜ)) / (fₚ × CLᵢₙₛ × (CLₑfᶜ + CLᵢₙₜ) + Qₗ × (CLₑfᶜ + CLᵢₙₜ + CLₑfₛ))

Where Qₗ represents hepatic blood flow, fₚ plasma free fraction, and CLᵢₙₜ metabolic clearance. This equation quantifies how transporter activities and blood flow collectively determine hepatic extraction efficiency [3] [6].

Molecular characterization further refined these models, identifying OATP1B1/1B3 as the principal sinusoidal uptake transporters for both BSP and ICG, with MRP2 mediating canalicular excretion of conjugated BSP. Genetic polymorphisms in these transporters (e.g., SLCO1B1*5) now explain interindividual variation in dye clearance, completing the transition from whole-organ phenomenology to molecular precision medicine in hepatology [7] [9].

Properties

Product Name

Sulfobromophthalein sodium

IUPAC Name

disodium;2-hydroxy-5-[(E)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate

Molecular Formula

C20H8Br4Na2O10S2

Molecular Weight

838.0 g/mol

InChI

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b13-8+;;

InChI Key

HXUITPQMHVLBNV-LIYVDSPJSA-L

SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]

Isomeric SMILES

C1=CC(=C(C=C1/C(=C\2/C=CC(=O)C(=C2)S(=O)(=O)[O-])/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.